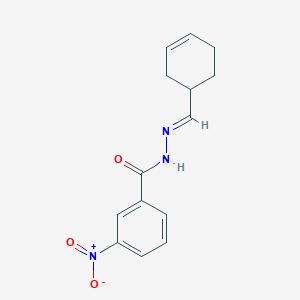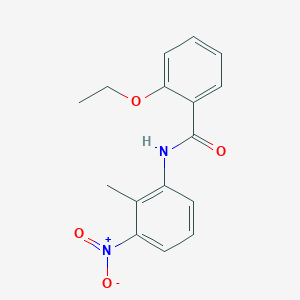
2-naphthyl 3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-naphthyl 3-(4-methoxyphenyl)acrylate, also known as NMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMA is a derivative of cinnamic acid, which is widely used in the production of fragrances, flavors, and pharmaceuticals. NMA has a unique structure that makes it an attractive candidate for drug design and synthesis.
作用机制
The mechanism of action of 2-naphthyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
2-naphthyl 3-(4-methoxyphenyl)acrylate has been found to have a low toxicity profile and is generally well-tolerated in animal models. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been shown to have a moderate inhibitory effect on cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been found to have a moderate inhibitory effect on monoamine oxidase, which is involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
2-naphthyl 3-(4-methoxyphenyl)acrylate has several advantages as a research tool, including its high purity, low toxicity, and unique structure. However, 2-naphthyl 3-(4-methoxyphenyl)acrylate also has some limitations, including its limited solubility in water and some organic solvents. 2-naphthyl 3-(4-methoxyphenyl)acrylate can also be difficult to handle due to its sensitivity to air and light.
未来方向
There are several future directions for research on 2-naphthyl 3-(4-methoxyphenyl)acrylate, including:
1. Investigation of the structure-activity relationship of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives to identify new compounds with improved biological activity.
2. Development of new synthetic methods for 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives to facilitate their production on a larger scale.
3. Evaluation of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as photosensitizers in photodynamic therapy.
4. Investigation of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as antimicrobial agents for the treatment of infectious diseases.
5. Exploration of the potential of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives as molecular probes for studying biological processes.
Conclusion:
In conclusion, 2-naphthyl 3-(4-methoxyphenyl)acrylate is a promising chemical compound with potential applications in various fields. 2-naphthyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its biological activities and has shown promise as a drug candidate and research tool. Further research is needed to fully understand the mechanism of action of 2-naphthyl 3-(4-methoxyphenyl)acrylate and its derivatives and to explore their potential applications in different fields.
合成方法
2-naphthyl 3-(4-methoxyphenyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 2-naphthyl aldehyde and 4-methoxyphenylacetic acid under basic conditions. The reaction yields 2-naphthyl 3-(4-methoxyphenyl)acrylate as a yellow crystalline solid with a melting point of 123-124°C. The purity of 2-naphthyl 3-(4-methoxyphenyl)acrylate can be further improved through recrystallization from a suitable solvent.
科学研究应用
2-naphthyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-naphthyl 3-(4-methoxyphenyl)acrylate has been found to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. 2-naphthyl 3-(4-methoxyphenyl)acrylate has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a promising cancer treatment modality.
属性
IUPAC Name |
naphthalen-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-18-10-6-15(7-11-18)8-13-20(21)23-19-12-9-16-4-2-3-5-17(16)14-19/h2-14H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDMMHLFMQBQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-2-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)